2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid

Biological activity Structure-activity relationship Benzisoxazole

This 6-bromo-substituted 1,2-benzisoxazole-3-acetic acid (BOAA) delivers a unique synthetic handle—the C6 aryl bromide enables transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for late-stage diversification, a capability absent in unsubstituted, methyl, or methoxy BOAA analogs. Fills a critical gap in halogen-substituted BOAA SAR: unlike chlorinated derivatives, the C–Br bond supports modular library synthesis of 6-aryl BOAA congeners. Sourced exclusively as a research intermediate for zonisamide-like molecule optimization. Substitution pattern governs biological behavior—do not interchange with other BOAA variants without confirming functional equivalence.

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
Cat. No. B8136957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid
Molecular FormulaC9H6BrNO3
Molecular Weight256.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)ON=C2CC(=O)O
InChIInChI=1S/C9H6BrNO3/c10-5-1-2-6-7(4-9(12)13)11-14-8(6)3-5/h1-3H,4H2,(H,12,13)
InChIKeyRONZZCMCCIGNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid: Procurement-Relevant Identity and Class Overview


2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid (CAS 540750-32-1) is a synthetic, small-molecule organic compound with the molecular formula C₉H₆BrNO₃ and a molecular weight of 256.05 g/mol . It belongs to the 1,2-benzisoxazole-3-acetic acid (BOAA) class, a family of substituted heterocycles where a bromine atom is located at the 6-position of the benzene ring fused to the isoxazole core. The parent scaffold, 1,2-benzisoxazole-3-acetic acid, has been historically investigated as a synthetic plant growth regulator with auxin-like morphogenetic activity, and serves as a key intermediate in the synthesis of the antiepileptic drug zonisamide [1]. The brominated analog is primarily offered by chemical vendors as a research intermediate for pharmaceutical and agrochemical discovery programs.

Why 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid Cannot Be Replaced by a Generic BOAA Analog


Within the 1,2-benzisoxazole-3-acetic acid family, ring substitution position and identity critically determine biological activity and synthetic utility. Published structure-activity relationship (SAR) studies on the parent scaffold demonstrate that chlorine substitution does not enhance auxin-like activity, while methoxylation at specific positions converts the molecule from a weak auxin into a complete auxin antagonist [1]. Although quantitative data for the 6-bromo substitution are absent from the peer-reviewed literature, the documented functional divergence among different BOAA substituents—ranging from stem elongation inducers to cytokinin-mediated process antagonists—demonstrates that substitution pattern, not merely the benzisoxazole-acetic acid core, governs biological and chemical behavior [2]. For procurement decisions, the bromine substituent provides a unique synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that cannot be replicated by hydrogen, methyl, or methoxy analogs. Interchanging 2-(6-bromobenzo[D]isoxazol-3-YL)acetic acid with unsubstituted BOAA or other halogen variants without confirming functional equivalence would compromise experimental reproducibility.

Quantitative Differential Evidence for 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid: Comparator Analysis


No Quantitative Differential Biological Data Identified in Published Literature

A systematic search of peer-reviewed literature, patents, and authoritative databases identified no published quantitative head-to-head biological assay data for 2-(6-bromobenzo[D]isoxazol-3-YL)acetic acid against any comparator compound. The class-level SAR evidence from chlorinated and methoxylated BOAA analogs establishes that ring substitution alters biological activity profiles, but no IC₅₀, Kᵢ, EC₅₀, shoot regeneration percentage, or stem elongation measurement for the 6-bromo derivative was found [1]. Vendors list the compound as a research intermediate, and its primary documented utility lies in the synthetic accessibility conferred by the aryl bromide moiety .

Biological activity Structure-activity relationship Benzisoxazole

Synthetic Utility Differentiation: Aryl Bromide as a Cross-Coupling Handle Not Present in Unsubstituted BOAA

2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid contains an aryl bromide at the 6-position of the benzisoxazole ring, enabling participation in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are inaccessible to the unsubstituted parent compound 1,2-benzisoxazole-3-acetic acid (BOAA). The SMILES notation O=C(CC1=NOC2=C1C=CC(Br)=C2)O confirms bromine substitution at the 6-position . The parent BOAA scaffold, lacking the halogen handle, is documented as a key intermediate in zonisamide synthesis via sulfonamide formation, not via metal-catalyzed diversification [1].

Synthetic chemistry Cross-coupling Building block

Predicted Physicochemical Differentiation vs. Unsubstituted BOAA

The introduction of bromine at the 6-position increases molecular weight (256.05 vs. 177.16 g/mol) and lipophilicity compared to unsubstituted 1,2-benzisoxazole-3-acetic acid. The computed LogP for the 6-bromo derivative is predicted to be approximately 1.8–2.2 (estimated via fragment-based calculation), whereas the parent BOAA has a predicted LogP of approximately 0.8–1.2 [1]. The bromine atom also increases polar surface area and molecular refractivity, which affects membrane permeability and protein binding predictions in silico ADMET models. No experimentally measured LogP or LogD values were found in the literature for either compound.

Physicochemical properties Drug-likeness LogP

Application Scenarios: Where 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid Fits in Research and Industrial Workflows


Diversification of BOAA-Based Compound Libraries via Palladium-Catalyzed Cross-Coupling

The aryl bromide at the 6-position renders 2-(6-bromobenzo[D]isoxazol-3-YL)acetic acid a strategic building block for medicinal chemistry teams constructing focused libraries of benzisoxazole-3-acetic acid derivatives. Unlike the unsubstituted parent BOAA, which lacks a synthetic handle for late-stage diversification, the 6-bromo derivative can undergo Suzuki coupling with aryl/heteroaryl boronic acids, enabling rapid exploration of 6-aryl substituted BOAA analogs. This application is supported by the structural identity confirmed by SMILES notation, which verifies the accessible C-Br bond at the 6-position [1].

Agrochemical Research on Halogenated Auxin Analog SAR

Published class-level evidence establishes that BOAA and its substituted derivatives exhibit auxin-like morphogenetic activity in plant tissue culture, with halogenation and methoxylation altering activity profiles [1]. Although 6-bromo specific activity data are absent, the compound can serve as a probe for SAR studies in plant growth regulation research, particularly to determine whether bromine substitution follows the pattern observed for chlorine (no activity enhancement) or diverges. The brominated analog fills a structural gap in the known halogen-substituted BOAA SAR landscape, which currently includes chlorinated but not brominated derivatives [2].

Development of CNS-Targeted Benzisoxazole Therapeutics

The parent BOAA scaffold is a key intermediate in zonisamide synthesis, a clinically approved antiepileptic agent with carbonic anhydrase inhibitory and sodium/calcium channel blocking activity [1]. The 6-bromo substituted derivative offers a starting point for structure-based optimization of zonisamide-like molecules, where the bromine may alter target binding kinetics or metabolic stability. Its utility is as a versatile synthetic intermediate rather than as an end-product pharmaceutical candidate, consistent with its commercial availability exclusively for research purposes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.